

Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Catalyzed Reactions

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Compound of Interest

Compound Name: *Ru-(R,R)-Ms-DENEB*

Cat. No.: *B6290005*

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Introduction

Ru-(R,R)-Ms-DENEB™ is a highly efficient and versatile chiral oxo-tethered ruthenium(II) complex developed by Takago International Corporation for asymmetric catalysis.^[1] Its robust structure, featuring a methanesulfonamidato ligand and a chiral (R,R)-1,2-diphenylethylenediamine backbone, makes it a superior catalyst for asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) of a broad spectrum of ketones and other prochiral substrates.^[1] This catalyst is particularly noted for its high activity at remarkably low catalyst loadings, often achieving excellent enantioselectivity and diastereoselectivity.^[1] These characteristics make **Ru-(R,R)-Ms-DENEB** an invaluable tool in the synthesis of chiral alcohols and other enantiomerically enriched compounds that are critical building blocks in the pharmaceutical and fine chemical industries.

The "(R,R)" designation refers to the specific stereochemistry of the chiral diamine backbone, which reliably produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomeric counterpart, Ru-(S,S)-Ms-DENEB, is also available and yields the (S)-alcohol with comparably high efficiency.^[1]

Catalytic Applications

Ru-(R,R)-Ms-DENEB is a catalyst of choice for several key asymmetric transformations:

- Asymmetric Transfer Hydrogenation (ATH) of Ketones: The catalyst excels in the reduction of a wide array of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones, to their corresponding chiral secondary alcohols with high enantiomeric excess (ee).^[1]
- Dynamic Kinetic Resolution (DKR): **Ru-(R,R)-Ms-DENEB** is highly effective in the DKR of racemic α -substituted ketones, converting a racemic mixture into a single, highly enantiomerically and diastereomerically enriched product.^{[2][3]}

Data Presentation

The following tables summarize the performance of **Ru-(R,R)-Ms-DENEB** and its closely related analogue, Ru-(R,R)-Ts-DENEB, in various catalytic asymmetric reactions.

Table 1: Asymmetric Transfer Hydrogenation of Representative Ketones

Substrate	Catalyst	S/C Ratio	Hydrogen Source	Solvent	Time (h)	Conversion (%)	ee (%)
Acetophenone	(R,R)-Ts-DENEB	30,000	HCOOH/ Et ₃ N (5:2)	-	16	95	97
4'-Chloroacetophenone	(R,R)-Ts-DENEB	2,000	HCOOH/ Et ₃ N (5:2)	Acetonitrile	4	>99	98 (R)
4'-Methoxyacetophenone	(R,R)-Ts-DENEB	2,000	HCOOH/ Et ₃ N (5:2)	Acetonitrile	4	>99	97 (R)
2'-Methoxyacetophenone	(R,R)-Ts-DENEB	1,000	HCOOH/ Et ₃ N (5:2)	Acetonitrile	16	>99	99 (R)
1-Tetralone	(R,R)-Ts-DENEB	2,000	HCOOH/ Et ₃ N (5:2)	Acetonitrile	4	>99	99 (R)

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of **Ru-(R,R)-Ms-DENEB**.

Table 2: Dynamic Kinetic Resolution of Representative α -Substituted Ketones

Substrate	Catalyst	S/C Ratio	Hydrogen Source	Solvent	Product	dr	ee (%)
Racemic 2-chlorocyclohexanone	(R,R)-Ts-DENEB	100	HCOOH/ Et ₃ N (5:2)	Acetonitrile	cis-2-chlorocyclohexanol	>99:1	>99.9
Racemic 2-methoxycyclohexanone	(R,R)-Ts-DENEB	100	HCOOH/ Et ₃ N (5:2)	Acetonitrile	cis-2-methoxycyclohexanol	>99:1	>99
Racemic 3-aryl-1-indanones	(R,R)-Ts-DENEB	50-100	HCOOH/ Et ₃ N (1:5)	Methanol	cis-3-arylindanols	High	Excellent

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of **Ru-(R,R)-Ms-DENEB**.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **Ru-(R,R)-Ms-DENEB** catalyst
- Substrate (ketone)
- Formic acid (98%)
- Triethylamine (Et₃N)

- Anhydrous solvent (e.g., acetonitrile, methanol, isopropanol)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions

Procedure:

- Preparation of the Formic Acid/Triethylamine (5:2) Hydrogen Source:
 - Under an inert atmosphere, cool a flask containing formic acid in an ice bath.
 - Slowly add triethylamine dropwise with stirring. The addition is exothermic.
 - The resulting mixture can be used directly or purified by distillation.
- Reaction Setup:
 - To a dry, inert gas-flushed reaction vessel, add the **Ru-(R,R)-Ms-DENEB** catalyst.
 - Add the anhydrous solvent, followed by the ketone substrate.
 - Stir the mixture at the desired temperature (typically room temperature to 50 °C).
- Reaction Execution:
 - Slowly add the formic acid/triethylamine mixture to the reaction vessel.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
- Work-up and Purification:
 - Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
- Analysis:
 - Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Dynamic Kinetic Resolution of α -Substituted Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **Ru-(R,R)-Ms-DENEB** catalyst
- Racemic α -substituted ketone
- Formic acid (98%)
- Triethylamine (Et₃N)
- Anhydrous solvent (e.g., acetonitrile, methanol)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions

Procedure:

- Preparation of the Hydrogen Source:
 - Prepare the formic acid/triethylamine mixture as described in Protocol 1.
- Reaction Setup:

- In a dry, inert gas-flushed reaction vessel, dissolve the **Ru-(R,R)-Ms-DENEB** catalyst and the racemic α -substituted ketone in the chosen anhydrous solvent.
- Stir the mixture at the desired temperature.
- Reaction Execution:
 - Add the formic acid/triethylamine mixture to the reaction.
 - Monitor the reaction for conversion and diastereoselectivity by GC or HPLC.
- Work-up and Purification:
 - Follow the work-up and purification procedure outlined in Protocol 1.
- Analysis:
 - Determine the diastereomeric ratio and enantiomeric excess of the product by NMR, chiral HPLC, or GC analysis.

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Noyori-type ruthenium catalyst.

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The diagram below outlines the typical experimental workflow for performing an asymmetric transfer hydrogenation reaction using **Ru-(R,R)-Ms-DENEB**.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

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References

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